A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. This molecule, possessing a unique constellation of aromatic and heterocyclic moieties, is of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the structural elucidation and purity assessment of this compound. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific compound of interest, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₅H₁₁N₃O, Molecular Weight: 249.27 g/mol ), combines the pyrazole core with a phenyl group at the N1 position, a pyridinyl group at the C3 position, and a reactive carbaldehyde group at the C4 position. This unique arrangement of functionalities makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound.
Molecular Structure and Key Spectroscopic Regions
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic signals in the various spectra are:
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Aromatic Protons: Protons on the N-phenyl ring and the pyridinyl ring.
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Pyrazole Ring Protons: The single proton on the pyrazole ring.
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Aldehyde Proton: The highly deshielded proton of the carbaldehyde group.
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Aromatic and Heteroaromatic Carbons: The distinct carbon environments of the phenyl, pyridinyl, and pyrazole rings.
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Carbonyl Carbon: The carbon of the aldehyde group.
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Vibrational Modes: Stretching and bending vibrations of C=O, C=N, C=C, and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the analysis of similar structures, the expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are presented in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.10 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.20 | Doublet | 1H | Pyridinyl H2' |
| ~8.70 | Doublet | 1H | Pyridinyl H6' |
| ~8.50 | Singlet | 1H | Pyrazole H5 |
| ~8.20 | Doublet of Triplets | 1H | Pyridinyl H4' |
| ~7.80 | Doublet | 2H | Phenyl H2, H6 |
| ~7.50 | Triplet | 2H | Phenyl H3, H5 |
| ~7.40 | Triplet | 1H | Phenyl H4 |
| ~7.35 | Doublet of Doublets | 1H | Pyridinyl H5' |
Causality Behind Expected Shifts:
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The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
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The protons on the pyridinyl ring are deshielded by the electronegative nitrogen atom, with the proton at the 2' position being the most deshielded.
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The pyrazole H5 proton is also expected to be in the aromatic region, its exact position influenced by the electronic effects of the adjacent phenyl and carbaldehyde groups.
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The protons on the N-phenyl ring will exhibit a typical splitting pattern for a monosubstituted benzene ring.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | Aldehyde Carbonyl (C=O) |
| ~152.0 | Pyrazole C3 |
| ~150.0 | Pyridinyl C2' |
| ~148.0 | Pyridinyl C6' |
| ~140.0 | Pyrazole C5 |
| ~138.0 | Phenyl C1 |
| ~135.0 | Pyridinyl C4' |
| ~130.0 | Phenyl C4 |
| ~129.5 | Phenyl C3, C5 |
| ~128.0 | Pyridinyl C3' |
| ~124.0 | Pyridinyl C5' |
| ~120.0 | Phenyl C2, C6 |
| ~118.0 | Pyrazole C4 |
Expertise in Spectral Interpretation:
The assignment of carbon signals is based on established chemical shift ranges and the expected electronic effects of the substituents. The carbonyl carbon of the aldehyde is characteristically found at a very low field. The carbons directly attached to nitrogen atoms in the heterocyclic rings (pyrazole C3, C5, and pyridinyl C2', C6') are also significantly deshielded.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Optimize the spectral width to cover the range of -1 to 12 ppm.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Use a wider spectral width (e.g., 0 to 200 ppm).
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A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum
For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, a high-resolution mass spectrum (HRMS) is expected to show the molecular ion peak corresponding to its exact mass.
Table 3: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 250.0975 | [M+H]⁺ (Protonated Molecule) |
| 272.0794 | [M+Na]⁺ (Sodium Adduct) |
| 249.0902 | [M]⁺ (Molecular Ion) |
Trustworthiness of Data:
The observation of the protonated molecule [M+H]⁺ with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the synthesized compound. The presence of adducts like [M+Na]⁺ is also common and further supports the molecular weight assignment.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
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Data Analysis: Identify the molecular ion peak and any common adducts. Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₅H₁₁N₃O.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.
Expected IR Absorption Bands
The IR spectrum of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde will be characterized by several key absorption bands.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1690 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C and C=N Stretching |
| ~1380 | Medium | C-N Stretch |
| Below 900 | Medium-Strong | Aromatic C-H Bending (Out-of-plane) |
Authoritative Grounding:
The strong absorption around 1690 cm⁻¹ is highly characteristic of an aromatic aldehyde carbonyl group. The presence of the weak Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature. The absorptions in the 1600-1490 cm⁻¹ region are indicative of the various aromatic and heteroaromatic ring systems.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Characterization Workflow
The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common method for the formylation of pyrazoles.[1] A typical workflow for the synthesis and characterization is depicted below.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide provides a framework for researchers to acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound, thereby ensuring the scientific integrity of their subsequent research.
References
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Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 26(18), 6143–6147. [Link]
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Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1–21. [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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El-Dean, A. M. K., El-Gaby, M. S. A., & Gaber, H. M. (2014). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 79(2), 199-242. [Link]
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Ather, A. H., et al. (2011). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2876. [Link]
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ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
